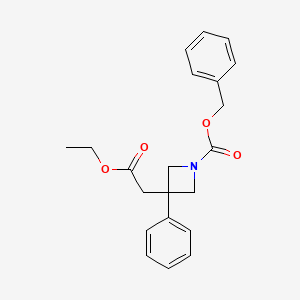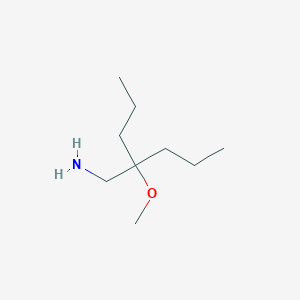
4-(Aminomethyl)-4-methoxyheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-4-methoxyheptane is an organic compound with a unique structure that includes an aminomethyl group and a methoxy group attached to a heptane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-methoxyheptane can be achieved through several methods. One common approach involves the alkylation of 4-methoxyheptane with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:
Reagents: 4-methoxyheptane, formaldehyde, ammonia
Catalysts: Acid catalysts such as hydrochloric acid
Temperature: Moderate temperatures around 50-70°C
Solvents: Aqueous or organic solvents like ethanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-4-methoxyheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-(formyl)-4-methoxyheptane or 4-(carboxyl)-4-methoxyheptane.
Reduction: Formation of this compound.
Substitution: Formation of various substituted heptane derivatives.
科学的研究の応用
4-(Aminomethyl)-4-methoxyheptane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Aminomethyl)-4-methoxyheptane involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can enhance its lipophilicity, facilitating its passage through cell membranes. The compound may modulate enzymatic activity or receptor binding, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its use as an antifibrinolytic agent.
4-(Aminomethyl)piperidine: Utilized in organic synthesis and drug development.
4-(Aminomethyl)indole: Used in the preparation of dopamine receptor antagonists.
Uniqueness
4-(Aminomethyl)-4-methoxyheptane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
326487-90-5 |
|---|---|
分子式 |
C9H21NO |
分子量 |
159.27 g/mol |
IUPAC名 |
2-methoxy-2-propylpentan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-4-6-9(8-10,11-3)7-5-2/h4-8,10H2,1-3H3 |
InChIキー |
YQNRQPMSVKBJCH-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)(CN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


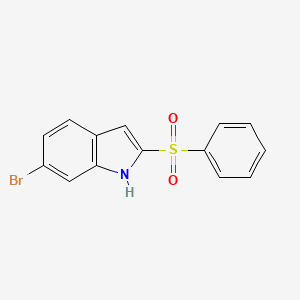
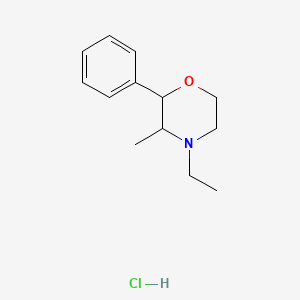
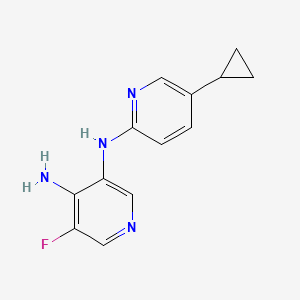
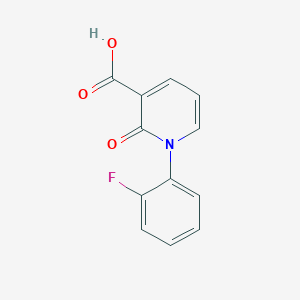
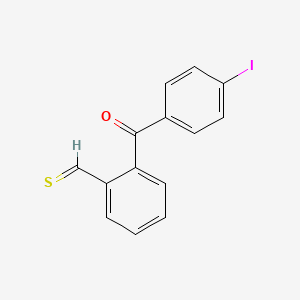
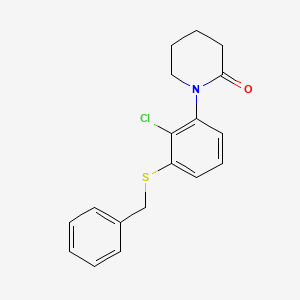
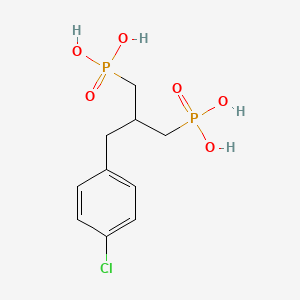
![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13101037.png)
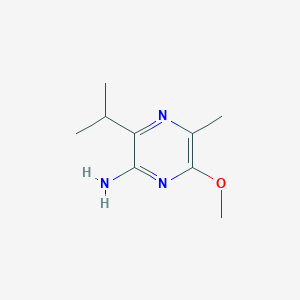
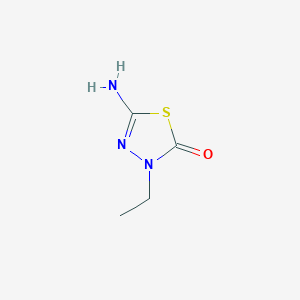

![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-](/img/structure/B13101068.png)

